1-(4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine
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Overview
Description
1-(4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a piperidine ring, and a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine typically involves multiple steps. One common approach is to start with the preparation of the intermediate 1-(5-chlorothiophene-2-carbonyl)piperidine. This intermediate can be synthesized through a reaction between 5-chlorothiophene-2-carbonyl chloride and piperidine under basic conditions .
Next, the intermediate is reacted with 4-methylpiperazine and but-2-yne-1,4-diol in the presence of a suitable base and solvent to form the final product. The reaction conditions often involve heating and stirring to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(5-Chlorothiophene-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: A chalcone derivative with nonlinear optical properties.
4-((1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: Another compound featuring the chlorothiophene moiety.
Uniqueness
1-(4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H26ClN3O2S |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H26ClN3O2S/c1-21-11-13-22(14-12-21)8-2-3-15-25-16-6-9-23(10-7-16)19(24)17-4-5-18(20)26-17/h4-5,16H,6-15H2,1H3 |
InChI Key |
IOLHFQCUAQRPBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2CCN(CC2)C(=O)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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